molecular formula C14H13Br2NO3 B11609683 5,6-dibromo-2-(2-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione

5,6-dibromo-2-(2-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11609683
M. Wt: 403.07 g/mol
InChI Key: PCMVWTQSMHUDDE-UHFFFAOYSA-N
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Description

5,6-Dibromo-2-(2-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione is a synthetic organic compound that belongs to the class of isoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine atoms and a hydroxyphenyl group in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dibromo-2-(2-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One possible route could involve the bromination of a suitable isoindole precursor followed by the introduction of the hydroxyphenyl group through a nucleophilic substitution reaction. The reaction conditions may include the use of bromine or N-bromosuccinimide (NBS) as brominating agents and appropriate solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromo-2-(2-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The bromine atoms can be reduced to form debrominated isoindole derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized isoindole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: As a probe for studying biological processes involving isoindole derivatives.

    Medicine: Potential therapeutic applications due to its unique chemical structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5,6-dibromo-2-(2-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione would depend on its specific biological target. Generally, isoindole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The presence of bromine atoms and a hydroxyphenyl group may enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dichloro-2-(2-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione: Similar structure but with chlorine atoms instead of bromine.

    5,6-Dibromo-2-(2-methoxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

The unique combination of bromine atoms and a hydroxyphenyl group in 5,6-dibromo-2-(2-hydroxyphenyl)hexahydro-1H-isoindole-1,3(2H)-dione may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved properties for specific applications.

Properties

Molecular Formula

C14H13Br2NO3

Molecular Weight

403.07 g/mol

IUPAC Name

5,6-dibromo-2-(2-hydroxyphenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C14H13Br2NO3/c15-9-5-7-8(6-10(9)16)14(20)17(13(7)19)11-3-1-2-4-12(11)18/h1-4,7-10,18H,5-6H2

InChI Key

PCMVWTQSMHUDDE-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CC(C1Br)Br)C(=O)N(C2=O)C3=CC=CC=C3O

Origin of Product

United States

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